Spectroscopic Characterization of Benzyl Sulfamate: A Technical Guide
Spectroscopic Characterization of Benzyl Sulfamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic characterization of benzyl sulfamate, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a summary of expected spectroscopic data based on the analysis of its constituent functional groups and data from analogous structures. The guide covers the theoretical principles and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for these techniques are also provided to aid researchers in acquiring and interpreting data for benzyl sulfamate and related compounds.
Introduction
Benzyl sulfamate (C₇H₉NO₃S) is an organic compound featuring a benzyl group attached to a sulfamate functional group. The sulfamate moiety is a key pharmacophore in various therapeutic agents, exhibiting a range of biological activities. Accurate structural elucidation and purity assessment are critical for any research and development involving this compound. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This document serves as a comprehensive resource for understanding the expected spectroscopic signature of benzyl sulfamate.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for the spectroscopic analysis of benzyl sulfamate. These values are derived from established chemical shift ranges, correlation tables, and fragmentation patterns of similar molecules.
Table 1: Predicted ¹H NMR Data for Benzyl Sulfamate (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -NH₂ | 4.8 - 5.2 | Broad Singlet | 2H | - |
| -CH₂- | 5.1 - 5.3 | Singlet | 2H | - |
| Aromatic-H (ortho, meta, para) | 7.3 - 7.5 | Multiplet | 5H | - |
Table 2: Predicted ¹³C NMR Data for Benzyl Sulfamate (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| -CH₂- | 68 - 72 |
| Aromatic-C (quaternary) | 135 - 137 |
| Aromatic-C (ortho, meta) | 128 - 129 |
| Aromatic-C (para) | 129 - 130 |
Table 3: Predicted IR Absorption Data for Benzyl Sulfamate
| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |
| N-H | Symmetric & Asymmetric Stretch | 3400 - 3200 | Medium-Strong, Doublet |
| C-H (aromatic) | Stretch | 3100 - 3000 | Medium |
| C-H (aliphatic) | Stretch | 3000 - 2850 | Medium |
| C=C (aromatic) | Stretch | 1600 - 1450 | Medium-Weak, Multiple Bands |
| S=O | Asymmetric & Symmetric Stretch | 1350 - 1300, 1180 - 1150 | Strong, Two Bands |
| C-O | Stretch | 1100 - 1000 | Strong |
| S-N | Stretch | 900 - 800 | Medium |
Table 4: Predicted Mass Spectrometry Data for Benzyl Sulfamate
| Ion | m/z (amu) | Description |
| [M]⁺ | 187.03 | Molecular Ion |
| [M-NH₂]⁺ | 171.03 | Loss of amino group |
| [M-SO₂NH₂]⁺ | 107.05 | Loss of sulfamoyl radical |
| [C₇H₇]⁺ | 91.05 | Tropylium ion (benzyl cation) |
| [C₆H₅]⁺ | 77.04 | Phenyl cation |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of a solid organic compound like benzyl sulfamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of benzyl sulfamate for ¹H NMR and 20-50 mg for ¹³C NMR.
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Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
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The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
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Cap the NMR tube securely.
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Data Acquisition:
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Insert the NMR tube into the spectrometer's probe.
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Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.
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For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
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For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.
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Data Processing and Analysis:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase the resulting spectrum and perform a baseline correction.
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Calibrate the chemical shift scale to the TMS signal at 0 ppm.
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Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the benzyl sulfamate structure.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
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Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
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Place a small amount of the solid benzyl sulfamate sample directly onto the ATR crystal.
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Lower the press arm to ensure firm and even contact between the sample and the crystal.
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Data Acquisition:
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Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
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Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
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Data Processing and Analysis:
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The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).
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Identify the characteristic absorption bands and compare their positions and intensities to correlation tables to confirm the presence of functional groups such as N-H, C-H (aromatic and aliphatic), C=C, S=O, C-O, and S-N.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
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Sample Preparation:
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Prepare a dilute solution of benzyl sulfamate (typically ~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
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Data Acquisition (Electron Ionization - EI):
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Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
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In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
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The resulting ions are accelerated into the mass analyzer.
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The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
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The detector records the abundance of each ion.
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Data Analysis:
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The mass spectrum is a plot of relative ion abundance versus m/z.
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Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of benzyl sulfamate.
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Analyze the fragmentation pattern by identifying the major fragment ions. The mass differences between the molecular ion and the fragment ions correspond to the loss of neutral fragments, providing valuable structural information.
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Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like benzyl sulfamate.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of benzyl sulfamate.
Conclusion
The comprehensive spectroscopic characterization of benzyl sulfamate, employing NMR, IR, and MS techniques, is essential for its unambiguous identification and the confirmation of its purity. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the expected spectroscopic data and the detailed experimental protocols necessary for this analysis. While the presented data is based on well-established principles and analysis of analogous structures, it is crucial to obtain experimental data on a synthesized sample for definitive characterization. The workflow and methodologies described herein offer a robust framework for the successful spectroscopic analysis of benzyl sulfamate and other novel organic compounds.
